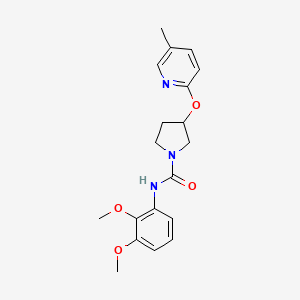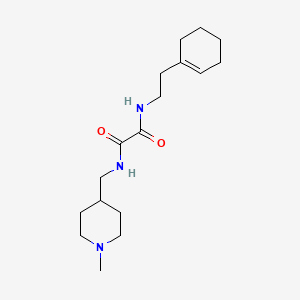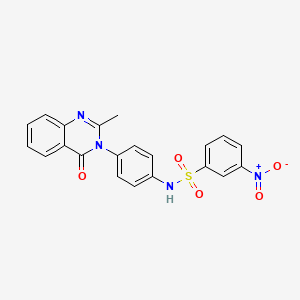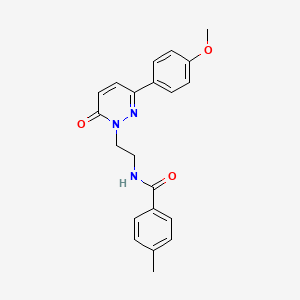
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea, also known as DMPEU, is a compound that has been widely studied for its potential applications in scientific research. DMPEU is a urea derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to have anti-tumor activity and has been studied for its potential use in the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neurons, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to have a range of biochemical and physiological effects, including neuroprotection, anti-tumor activity, and anti-inflammatory activity. In animal studies, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to improve cognitive function and reduce neuroinflammation in models of Alzheimer's and Parkinson's disease. In cancer cells, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to induce cell death and inhibit tumor growth. 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has also been found to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is its potential use in the treatment of neurodegenerative diseases and cancer. However, there are also limitations to using 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea in lab experiments. For example, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has been found to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea research. One direction is to further investigate the mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea in order to better understand its biochemical and physiological effects. Another direction is to study the potential use of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea in combination with other drugs for the treatment of neurodegenerative diseases and cancer. Additionally, more research is needed to investigate the potential use of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea in other areas of scientific research, such as inflammation and cardiovascular disease.
Synthesis Methods
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can be synthesized through a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-methoxybenzylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and urea. This method has been reported to yield 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea with a purity of over 95%.
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-10-13(2)20(19-12)9-8-17-16(21)18-11-14-4-6-15(22-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABSXVYJFAISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)


![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)
![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)
![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2808795.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
